

# EVT801: A Deep Dive into a Novel Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EVT801    |           |
| Cat. No.:            | B13904842 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **EVT801**, a novel, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). **EVT801** is currently under investigation as a potent anti-angiogenic and anti-lymphangiogenic agent for the treatment of various solid tumors. This document details its mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for cited studies, and visualizes critical signaling pathways and experimental workflows.

### **Core Mechanism of Action**

**EVT801** selectively targets and inhibits the tyrosine kinase activity of VEGFR-3.[1] VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis (the formation of lymphatic vessels) and also contribute to tumor angiogenesis (the formation of new blood vessels from pre-existing ones).[2][3] By inhibiting VEGFR-3, **EVT801** is designed to impede tumor growth and metastasis through a dual mechanism:

- Inhibition of Lymphangiogenesis: This reduces the primary route for tumor cell dissemination to lymph nodes and distant sites.
- Inhibition of Angiogenesis: This restricts the tumor's access to essential nutrients and oxygen, thereby hindering its growth.[1]



Preclinical studies have shown that **EVT801** is highly selective for VEGFR-3, which may lead to a better safety profile compared to less selective VEGFR inhibitors that can cause side effects like hypertension.[4][5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **EVT801**.

Table 1: In Vitro Inhibitory Activity of EVT801

| Target                       | Assay Type              | IC50 (nM) | Cell Line | Reference |
|------------------------------|-------------------------|-----------|-----------|-----------|
| VEGFR-3                      | Receptor<br>Inhibition  | 11        | -         | [6]       |
| VEGFR-3                      | Autophosphoryla<br>tion | 39        | HEK293    | [6]       |
| VEGFR-2                      | Autophosphoryla<br>tion | 260       | HEK293    | [6]       |
| VEGFR-1                      | Autophosphoryla<br>tion | 2130      | HEK293    | [6]       |
| VEGF-C induced proliferation | Cell Proliferation      | 15        | hLMVEC    | [6]       |
| VEGF-D induced proliferation | Cell Proliferation      | 8         | hLMVEC    | [6]       |
| VEGF-A induced proliferation | Cell Proliferation      | 155       | hLMVEC    | [6]       |

Table 2: Phase I Clinical Trial (NCT05114668) Key Information



| Parameter                             | Details                             | Reference |
|---------------------------------------|-------------------------------------|-----------|
| Trial Phase                           | Phase I                             | [2]       |
| Status                                | Stage 1 Completed                   | [7]       |
| Primary Objective                     | Evaluate safety and tolerability    | [6]       |
| Patient Population                    | Advanced or metastatic solid tumors | [7]       |
| Dosage Range                          | 50 mg QD to 500 mg BID              | [7]       |
| Maximum Tolerated Dose (MTD)          | 500 mg BID                          | [7]       |
| Recommended Phase 2 Dose (RP2D)       | 400 mg BID                          | [7]       |
| Preliminary Efficacy (Ovarian Cancer) | 46% Stable Disease Rate             | [7]       |

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway targeted by **EVT801**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Facebook [cancer.gov]
- 2. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMPELLING PRECLINICAL DATA FOR KAZIA'S EVT801 PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 5. In vivo models of angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 6. kaziatherapeutics.com [kaziatherapeutics.com]
- 7. onclive.com [onclive.com]
- To cite this document: BenchChem. [EVT801: A Deep Dive into a Novel Anti-Angiogenic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#evt801-as-a-novel-anti-angiogenic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com